

Quantitative Analysis of Chlorhexidine Phosphanilate via UV-Vis Spectroscopy: An Application Note

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Compound of Interest

Compound Name: Chlorhexidine phosphanilate

CAS No.: 77146-42-0

Cat. No.: B1249221

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Introduction: The Rationale for a UV-Vis Spectroscopic Approach

Chlorhexidine, a cornerstone antiseptic, is widely formulated as various salts to optimize its physicochemical properties, such as solubility and bioavailability. **Chlorhexidine Phosphanilate** (CHP) is an antimicrobial agent formed by the salt pairing of the cationic chlorhexidine with the anionic phosphanilic acid. The quantitative determination of this active pharmaceutical ingredient (API) in bulk and formulated products is critical for ensuring product quality and therapeutic efficacy.

While High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the individual components of CHP, UV-Vis spectroscopy presents a rapid, cost-effective, and straightforward alternative for the routine quality control of the total active moiety. [1] This application note details a robust UV-Vis spectroscopic method for the quantitative analysis of **chlorhexidine phosphanilate**, grounded in established analytical principles and validated according to internationally recognized guidelines.

Principle of the Method: Unraveling the Chromophores

The quantitative power of UV-Vis spectroscopy is rooted in the Beer-Lambert Law, which establishes a linear relationship between a substance's absorbance of light and its concentration in a solution.[2] The analysis of **chlorhexidine phosphanilate** by this method is possible due to the presence of strong chromophores—parts of a molecule that absorb ultraviolet or visible light—in both the chlorhexidine and phosphanilate ions.

- **Chlorhexidine:** The chlorhexidine molecule contains multiple conjugated systems within its two p-chlorophenyl groups and the biguanide linkages. These structures are responsible for strong UV absorption, with a characteristic maximum wavelength (λ_{max}) typically observed around 260 nm.
- **Phosphanilic Acid:** As an analog of sulfanilic acid, phosphanilic acid (4-aminophenylphosphonic acid) possesses a benzene ring substituted with an amino group, which acts as a chromophore. Sulfanilic acid exhibits two primary absorption bands, a strong one at approximately 248 nm and a shoulder around 294 nm, both attributed to $\pi \rightarrow \pi^*$ electronic transitions.[3]

The resulting UV-Vis spectrum of **chlorhexidine phosphanilate** is a composite of the absorbance contributions from both the chlorhexidine and phosphanilate ions. For the purpose of quantifying the total active substance, a single analytical wavelength is chosen where the absorbance is significant and the method demonstrates linearity and precision. Based on the spectral characteristics of the components, a wavelength in the region of chlorhexidine's maximum absorbance is typically the most suitable for this analysis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the quantitative determination of **chlorhexidine phosphanilate**.

Instrumentation and Materials

- **Instrument:** A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less, compliant with USP <857> requirements for wavelength and absorbance accuracy.[2]

- Cuvettes: 1 cm path length quartz cuvettes.
- Solvent: Methanol (HPLC grade or equivalent).
- Reference Standard: **Chlorhexidine Phosphanilate** of known purity.
- Glassware: Calibrated Class A volumetric flasks and pipettes.

Preparation of Standard Solutions

- Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of **Chlorhexidine Phosphanilate** Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with methanol to achieve concentrations ranging from 2 µg/mL to 20 µg/mL. A typical set of concentrations for a five-point calibration curve would be 2, 5, 10, 15, and 20 µg/mL.

Preparation of Sample Solutions

- Sample Stock Solution: Accurately weigh a quantity of the **chlorhexidine phosphanilate** sample equivalent to approximately 10 mg of the active ingredient and transfer it to a 100 mL volumetric flask.
- Dilution: Dissolve in and dilute to volume with methanol. Further dilute this solution with methanol to obtain a final concentration within the range of the calibration curve (e.g., 10 µg/mL).

Spectrophotometric Measurement

- Wavelength Selection: Scan the 10 µg/mL working standard solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λ_{max}). The λ_{max} is expected to be in the region of 260 nm.
- Calibration Curve: Measure the absorbance of each working standard solution at the determined λ_{max} . Plot a graph of absorbance versus concentration.

- **Sample Analysis:** Measure the absorbance of the sample solution at the same λ_{max} .
- **Calculation:** Determine the concentration of **chlorhexidine phosphanilate** in the sample solution using the linear regression equation derived from the calibration curve.

From the Senior Application Scientist's Notebook

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Why Methanol? Methanol is an excellent solvent for both chlorhexidine and phosphanilic acid, ensuring complete dissolution. Its low UV cutoff (around 205 nm) means it does not interfere with the absorbance measurement in the analytical region of interest.

The Importance of a Blank Always use the same batch of solvent for preparing both the standards and the samples, and as the blank. This minimizes any background absorbance from the solvent itself, ensuring that the measured absorbance is solely due to the analyte.

*Handling a Non-Stoichiometric Salt Research has shown that **chlorhexidine phosphanilate** can be a non-stoichiometric compound, with the ratio of phosphanilic acid to chlorhexidine potentially deviating from a perfect 2:1.[1] This UV-Vis method quantifies the composite absorbance of the salt. For regulatory purposes where the individual components must be quantified, a stability-indicating HPLC method would be required. However, for routine quality control where the total salt concentration is the primary concern, this UV-Vis method is highly suitable.*

Method Validation

The developed method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[4]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix

components. This can be demonstrated by comparing the UV spectrum of the analyte in the sample solution with that of the reference standard. The spectra should be superimposable.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Concentration (µg/mL)	Absorbance (AU)
2.0	0.115
5.0	0.288
10.0	0.575
15.0	0.863
20.0	1.150
Linear Regression	
Slope	0.0575
Intercept	0.0005
Correlation Coefficient (r ²)	0.9999

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

Spike Level	Theoretical Conc. (µg/mL)	Measured Conc. (µg/mL)	% Recovery
80%	8.0	7.95	99.4%
100%	10.0	10.08	100.8%
120%	12.0	11.92	99.3%

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

- Repeatability (Intra-day precision): The precision of the method was evaluated by analyzing six replicate samples of the same concentration (10 µg/mL) on the same day.
- Intermediate Precision (Inter-day precision): The precision was also assessed by analyzing the same samples on two different days by different analysts.

Precision Parameter	Absorbance (n=6)	Mean Absorbance	%RSD
Repeatability (Day 1)	0.574, 0.576, 0.572, 0.578, 0.575, 0.573	0.575	0.35%
Intermediate Precision (Day 2)	0.570, 0.572, 0.575, 0.569, 0.571, 0.574	0.572	0.39%

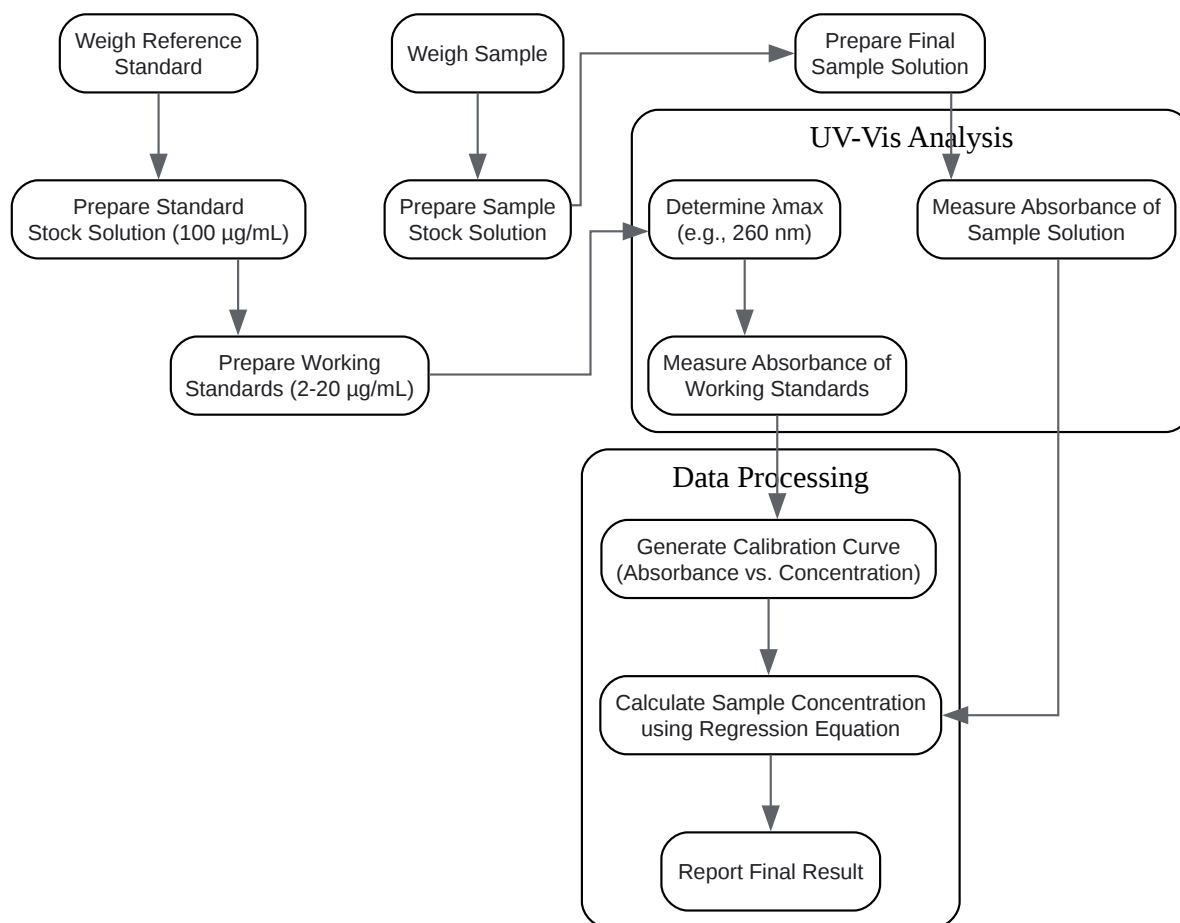
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

- $LOD = 3.3 * (\text{Standard Deviation of the Intercept} / \text{Slope})$
- $LOQ = 10 * (\text{Standard Deviation of the Intercept} / \text{Slope})$

Based on the linearity data, the LOD and LOQ for this method are calculated to be approximately 0.1 µg/mL and 0.3 µg/mL, respectively, demonstrating the high sensitivity of the method.

Visualizing the Workflow



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Figure 1. A schematic overview of the experimental workflow for the quantitative analysis of **Chlorhexidine Phosphanilate**.

Conclusion

The UV-Vis spectroscopic method detailed in this application note is a simple, rapid, accurate, and precise technique for the quantitative determination of **chlorhexidine phosphanilate**. The method is suitable for routine quality control analysis in a pharmaceutical setting. The validation data demonstrates that the method adheres to the stringent requirements of regulatory guidelines, ensuring reliable and trustworthy results.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 8479, Sulfanilic acid. Retrieved from [[Link](#)].
- Bejan, D., et al. (2022). Green and conventional synthesis of sulfanilic acid. Annals of the University of Craiova, Chemistry Series, 24(1), 21-26. Retrieved from [[Link](#)].
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [[Link](#)].
- Shaikh, K. A., & Dev, S. (1990). High-performance liquid chromatographic analysis of **chlorhexidine phosphanilate**, a new antimicrobial agent. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 805-809. Retrieved from [[Link](#)].
- Agilent Technologies. (2020). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Retrieved from [[Link](#)].

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Sources

- [1. High-performance liquid chromatographic analysis of chlorhexidine phosphanilate, a new antimicrobial agent - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. agilent.com \[agilent.com\]](#)
- [3. chimie.ucv.ro \[chimie.ucv.ro\]](#)
- [4. Spectroscopy - UV-Vis Spectrophotometry: In-Depth Analysis Methods For Biopharmaceutical Professionals - Blogs - News \[alwsci.com\]](#)
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